N-(4-(4-ethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide
CAS No.: 681222-52-6
Cat. No.: VC4637535
Molecular Formula: C18H18N4O2S3
Molecular Weight: 418.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681222-52-6 |
|---|---|
| Molecular Formula | C18H18N4O2S3 |
| Molecular Weight | 418.55 |
| IUPAC Name | 2-[2-[[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H18N4O2S3/c1-2-12-3-5-13(6-4-12)14-9-27-18(20-14)22-16(24)11-25-10-15(23)21-17-19-7-8-26-17/h3-9H,2,10-11H2,1H3,(H,19,21,23)(H,20,22,24) |
| Standard InChI Key | OTOGGOXLVZHDEI-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)NC3=NC=CS3 |
Introduction
The compound N-(4-(4-ethylphenyl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide is a complex organic molecule that incorporates several functional groups, including thiazole rings and an acetamide moiety. This article aims to provide a comprehensive overview of this compound, focusing on its chemical structure, potential applications, and any available research findings.
Synthesis Methods
Synthesizing complex molecules like N-(4-(4-Ethylphenyl)Thiazol-2-Yl)-2-{(E)-(Oxo-Thiazolinone)}Acetamide typically involves multi-step reactions involving various reagents such as aldehydes or ketones for forming imines or amides . The synthesis might start with simpler precursors like ethanones or benzaldehydes reacting with appropriate nucleophiles under controlled conditions.
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Condensation | Aldehyde + Amine |
| 2 | Cyclization | Thiol + Halide |
This table illustrates a hypothetical synthesis pathway but lacks specific details due to unavailable information about this exact compound.
Potential Applications
Compounds containing thazole rings often exhibit biological activities such as antimicrobial or anticancer properties . For instance:
-
Thazole derivatives have shown efficacy against various bacterial strains by inhibiting essential enzymes.
-
Some studies suggest these compounds may induce apoptosis in cancer cells by interfering with cell cycle progression.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume